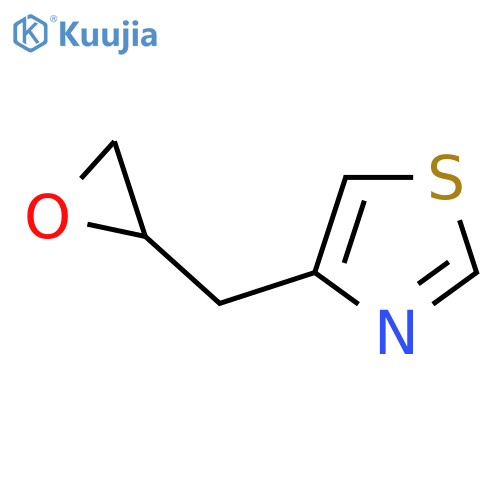Cas no 1874426-91-1 (4-(oxiran-2-yl)methyl-1,3-thiazole)

1874426-91-1 structure
商品名:4-(oxiran-2-yl)methyl-1,3-thiazole
4-(oxiran-2-yl)methyl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-(oxiran-2-yl)methyl-1,3-thiazole
- 4-[(oxiran-2-yl)methyl]-1,3-thiazole
- EN300-1780972
- 1874426-91-1
-
- インチ: 1S/C6H7NOS/c1(6-2-8-6)5-3-9-4-7-5/h3-4,6H,1-2H2
- InChIKey: ZDTHCFOZVNGLSB-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)CC1CO1
計算された属性
- せいみつぶんしりょう: 141.02483502g/mol
- どういたいしつりょう: 141.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 53.7Ų
4-(oxiran-2-yl)methyl-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780972-0.05g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 5g |
$4764.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-10.0g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 10g |
$7065.0 | 2023-06-02 | ||
| Enamine | EN300-1780972-0.1g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-0.25g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-1.0g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1780972-10g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 10g |
$7065.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-1g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-0.5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1780972-2.5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 2.5g |
$3220.0 | 2023-09-20 |
4-(oxiran-2-yl)methyl-1,3-thiazole 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1874426-91-1 (4-(oxiran-2-yl)methyl-1,3-thiazole) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
